molecular formula C15H11N3O2S B337137 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone

1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone

Katalognummer: B337137
Molekulargewicht: 297.3 g/mol
InChI-Schlüssel: PSXFZKHQJJCJDJ-PXNMLYILSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety fused with a benzothiazole ring, connected through an imine linkage. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.

Eigenschaften

Molekularformel

C15H11N3O2S

Molekulargewicht

297.3 g/mol

IUPAC-Name

N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C15H11N3O2S/c1-2-4-14-11(3-1)17-15(21-14)18-16-8-10-5-6-12-13(7-10)20-9-19-12/h1-8H,9H2,(H,17,18)/b16-8-

InChI-Schlüssel

PSXFZKHQJJCJDJ-PXNMLYILSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=CC=CC=C4S3

Isomerische SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\NC3=NC4=CC=CC=C4S3

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=NC4=CC=CC=C4S3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-aminobenzothiazole. This reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the aromatic systems of the benzodioxole and benzothiazole rings.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Nitric acid, halogens; reactions are often conducted under controlled temperatures to prevent overreaction.

Major Products Formed

    Oxidation: Oxides of the benzodioxole and benzothiazole rings.

    Reduction: Amines or alcohols derived from the imine linkage.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Wissenschaftliche Forschungsanwendungen

1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation or to induce apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone can be compared with other similar compounds, such as:

    1,3-benzodioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar chemical reactivity.

    Benzothiazole derivatives: Compounds with the benzothiazole ring also show comparable biological activities.

    Imine-linked compounds: Molecules with imine linkages have similar structural features and can undergo analogous chemical reactions.

The uniqueness of 1,3-benzodioxole-5-carbaldehyde 1,3-benzothiazol-2-ylhydrazone lies in its combined structural elements, which confer distinct chemical and biological properties not found in other compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.